1,5-Naphthyridin-4-ol
Overview
Description
1,5-Naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. It is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 5, and a hydroxyl group at position 4.
Mechanism of Action
Target of Action
1,5-Naphthyridin-4-ol is a heterocyclic compound that has been studied for its potential biological activities
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . .
Biochemical Pathways
The compound is known to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . .
Biochemical Analysis
Molecular Mechanism
It’s known that the platinum complexes synthesized using 1,5-Naphthyridin-4-ol have been studied for their molecular mechanisms
Temporal Effects in Laboratory Settings
The platinum complexes synthesized using this compound have been studied for their photoluminescence and electroluminescence properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridin-4-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can yield this compound . Another method involves the condensation of 2-aminopyridine with β-ketoesters followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted naphthyridines, which can further undergo additional transformations to yield a wide range of derivatives with diverse properties .
Scientific Research Applications
1,5-Naphthyridin-4-ol has found applications in various scientific research fields:
Comparison with Similar Compounds
1,5-Naphthyridin-4-ol can be compared with other similar compounds, such as:
1,8-Naphthyridin-4-ol: Similar in structure but with nitrogen atoms at positions 1 and 8.
Quinolines: These compounds have a single nitrogen atom in the ring system and show distinct chemical properties and applications.
Isoquinolines: Similar to quinolines but with a different arrangement of nitrogen atoms, leading to unique reactivity and uses.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of a hydroxyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1H-1,5-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPLFNGUPLZYHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901670 | |
Record name | 1,5-Naphthyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-54-1, 16795-72-5 | |
Record name | 5423-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Naphthyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-naphthyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,5-naphthyridin-4-ol derivatives attractive for use in OLEDs?
A1: this compound derivatives can act as effective ancillary ligands in phosphorescent iridium(III) complexes. These complexes exhibit desirable properties for OLED applications, including:
- Pure Red Emission: Iridium(III) complexes incorporating this compound derivatives can achieve pure red emissions (626-630 nm), which is crucial for high-quality displays and aligns with the National Television System Committee standards [].
- High Quantum Yield: The reported complexes show high photoluminescence quantum yields (up to 93.4% in dichloromethane) [], indicating efficient energy conversion and potential for bright OLEDs.
- Good Electron Mobility: These complexes demonstrate better electron mobility compared to standard materials like tris(8-hydroxyquinoline)aluminum [], which is crucial for efficient charge transport within the OLED device.
Q2: How does the structure of the this compound derivative impact the performance of the iridium(III) complex?
A: Research suggests modifications to the this compound core can fine-tune the photophysical and electrochemical properties of the resulting iridium(III) complexes. For instance, incorporating methyl and phenyl groups at specific positions on the this compound ring influenced the emission wavelength and quantum yield of the complexes []. This highlights the potential for structure-activity relationship (SAR) studies to optimize the performance of these complexes in OLED applications.
Q3: Beyond iridium(III) complexes, are there other potential applications for this compound derivatives in material science?
A: While the provided research focuses on iridium(III) complexes, this compound derivatives have also shown promise as ligands for near-infrared (NIR) emitting platinum(II) complexes [] and lanthanide complexes []. This suggests a broader applicability in the development of luminescent materials for various optoelectronic devices. Further research could explore their potential in areas like:
Q4: What are the limitations and future research directions for this compound derivatives in OLED applications?
A4: While promising, further research is needed to fully assess the potential of this compound derivatives in OLEDs. Key areas for investigation include:
- Synthesis Optimization: Developing efficient and scalable synthetic routes to various this compound derivatives is essential for broader exploration and potential commercialization. One study highlighted the use of fluorine gas for selective fluorination of a this compound derivative, offering a potential avenue for large-scale production [].
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